Cas no 97731-02-7 ((R)-2-Amino-3-(2-fluorophenyl)propanoic acid)

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid structure
97731-02-7 structure
Productnaam:(R)-2-Amino-3-(2-fluorophenyl)propanoic acid
CAS-nummer:97731-02-7
MF:C9H10FNO2
MW:183.179605960846
MDL:MFCD00066447
CID:61909
PubChem ID:716322

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • (R)-2-Amino-3-(2-fluorophenyl)propanoic acid
    • o-Fluoro-D-phenylalanine
    • D-2-Fluorophe
    • 3-(2-Fluoropheny)-D-alanine
    • 2-Fluoro-D-phenylalanine
    • D-2-FLUOROPHENYLALANINE
    • D-2-F-Phe-OH
    • H-D-Phe(2-F)-OH
    • 2-Fluoro-D-Phenylalanine (Sum of Enantiomers)
    • 2-FLUORO-D-PHE
    • (2R)-2-amino-3-(2-fluorophenyl)propanoic acid
    • (R)-2-Fluorophenylalanine Hydrochloride Salt
    • H-D-Phe(2-F)-OH.HCl
    • PubChem23304
    • (r)-o-fluorophenylalanine
    • D-2-Fluoro phenylalanine
    • VZ24655
    • AM83328
    • RTR-0
    • 2-Fluoro-D-phenylalanine (ACI)
    • D
    • AC-5822
    • PD196711
    • MFCD00066447
    • CS-W010744
    • (R)-2-Amino-3-(2-fluorophenyl)propanoicacid
    • 122839-51-4
    • (R)-3-(2-fluorophenyl)-2-aminopropanoic acid
    • AS-14324
    • 97731-02-7
    • CHEBI:155832
    • EN300-199908
    • J-004866
    • (2R)-2-azaniumyl-3-(2-fluorophenyl)propanoate
    • DTXSID90924286
    • AKOS016843018
    • HY-W010028
    • 2-Fluoro-D-phenylalanine, 99+% (sum of enantiomers)
    • SCHEMBL268942
    • MDL: MFCD00066447
    • Inchi: 1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
    • InChI-sleutel: NYCRCTMDYITATC-MRVPVSSYSA-N
    • LACHT: C(C1C=CC=CC=1F)[C@@H](N)C(=O)O

Berekende eigenschappen

  • Exacte massa: 219.046
  • Monoisotopische massa: 219.046
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 3
  • Complexiteit: 187
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -1.3
  • Oppervlakte lading: 0
  • Aantal tautomers: nothing
  • Topologisch pooloppervlak: 63.3

Experimentele eigenschappen

  • Kleur/vorm: White powder
  • Dichtheid: 1.293
  • Smeltpunt: 242-252°C
  • Kookpunt: 308.1±32.0 °C at 760 mmHg
  • Vlampunt: 140.1±25.1 °C
  • PSA: 63.32000
  • LogboekP: 2.28240
  • Oplosbaarheid: Not determined
  • Specifieke rotatie: 14 º (c=1% in H2O)

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Beveiligingsinformatie

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H27524-1g
2-Fluoro-D-phenylalanine, 99+%
97731-02-7 99+%
1g
¥3113.00 2023-02-24
Enamine
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(2R)-2-amino-3-(2-fluorophenyl)propanoic acid
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Enamine
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Chemenu
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(R)-2-Amino-3-(2-fluorophenyl)propanoic acid
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eNovation Chemicals LLC
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TRC
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(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase ,  Catalase Solvents: Water
Referentie
Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidase
Pirrung, Michael C.; et al, Journal of Organic Chemistry, 1993, 58(4), 957-8

Synthetic Routes 2

Reactievoorwaarden
1.1 Solvents: Trifluoroacetic acid
2.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referentie
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: 2-Aminohexano-6-lactam racemase ,  D-Amino acid amidase Solvents: Water ;  8 h, pH 8, 40 °C
Referentie
Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System
Yasukawa, Kazuyuki; et al, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Zinc acetate Solvents: Methanol
1.2 Reagents: Hydrochloric acid
Referentie
Asymmetric synthesis of fluorophenylalanines and (trifluoromethyl)phenylalanines; the use of chiral pyridoxamine-like pyridinophane-zinc complex as an enzyme mimic
Ando, Makoto; et al, Bulletin of the Chemical Society of Japan, 1990, 63(7), 1925-8

Synthetic Routes 5

Reactievoorwaarden
1.1 Catalysts: 2-Methyl-N-(tri-1-pyrrolidinylphosphoranylidene)-2-propanamine Solvents: N-Methyl-2-pyrrolidone ;  2 d, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  20 min, 25 °C
1.3 Reagents: Diisopropylethylamine
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  30 min, 25 °C
Referentie
Antibacterials and/or modulators of biofilm formation and methods of using the same
, United States, , ,

Synthetic Routes 6

Reactievoorwaarden
1.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide ,  Water ;  72 h, pH 9, 42 °C
1.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  6 h, pH 2 - 3, 0 °C
Referentie
Unnatural D-amino acids as building blocks of new peptidomimetics
Latacz, Gniewomir; et al, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referentie
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referentie
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: N-[3-[[[(1S)-3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl]oxy]methyl]phenyl]-N′-… Solvents: Dimethyl sulfoxide
1.1 Reagents: N-[3-[[(3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl)oxy]methyl]phenyl]-N′-pheny… Solvents: Dimethyl sulfoxide
Referentie
Deracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral convertersDeracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral converters
Paik, Man-Jeong; et al Paik, Man-Jeong; et al, Bulletin of the Korean Chemical Society, 2014, 35(7), 2186-2188

Synthetic Routes 10

Reactievoorwaarden
1.1 Catalysts: Racemase, alanine ,  Aminomutase, phenylalanine 2,3- Solvents: Water ;  20 h, pH 8.0, 31 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10 - 12
Referentie
Enhanced Conversion of Racemic α-Arylalanines to (R)-β-Arylalanines by Coupled Racemase/Aminomutase Catalysis
Cox, Brad M.; et al, Journal of Organic Chemistry, 2009, 74(18), 6953-6959

Synthetic Routes 11

Reactievoorwaarden
1.1 Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene ,  Water ;  rt → 0 °C; 24 h, 0 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  6 h, 40 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referentie
Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts
, Japan, , ,

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase ,  Catalase Solvents: Water
1.1 Reagents: Ammonium hydroxide ,  Ammonia borane Catalysts: Phenylalanine ammonia-lyase ,  L-Amino acid dehydrogenase Solvents: Water ;  7 h, pH 9.6, 37 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  acidified
1.1 Reagents: Ammonia borane Catalysts: L-Amino acid oxidase Solvents: Water ;  20 h, pH 8, 30 °C
1.2 Reagents: Perchloric acid Solvents: Water
Referentie
Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidaseSynthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade ProcessDeracemization and Stereoinversion to Aromatic D-Amino Acid Derivatives with Ancestral L-Amino Acid Oxidase
Pirrung, Michael C.; et al Parmeggiani, Fabio; et al Nakano, Shogo ; et al, Journal of Organic Chemistry, 1993, 58(4), 957-8

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase ,  Catalase Solvents: Water
Referentie
Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidase
Pirrung, Michael C.; et al, Journal of Organic Chemistry, 1993, 58(4), 957-8

Synthetic Routes 14

Reactievoorwaarden
Referentie
Fluorinated phenylalanines and their derivatives. 4. The receipt method of the enantiomers of isomeric fluorophenylalanines by resolution of their racematesAsymmetric synthesis of organoelement analogs of natural compounds. III. Biocatalytic method for the preparation of homochiral fluorine-substituted (R)- and (S)-phenylalanines and (S,R)- and (R,S)-phenylserinesA new method for the chemical-enzymic synthesis of optically pure L-amino acids from glycine
Kliukiene, R.; et al Soloshonok, V. A.; et al Belokon, Yu. N.; et al, Chemija, 1996, 19(4), 80-82

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene ,  Water ;  rt → 0 °C; 24 h, 0 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  6 h, 40 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referentie
Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts
, Japan, , ,

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Hydrogen bromide Solvents: Water
2.1 Solvents: Trifluoroacetic acid
3.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referentie
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Phosphorus ,  Hydrogen iodide Solvents: Water ;  0.5 h, reflux
2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide ,  Water ;  72 h, pH 9, 42 °C
2.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  6 h, pH 2 - 3, 0 °C
Referentie
Unnatural D-amino acids as building blocks of new peptidomimetics
Latacz, Gniewomir; et al, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Synthetic Routes 18

Reactievoorwaarden
1.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water ;  5 h, reflux; overnight, rt
2.1 Reagents: Phosphorus ,  Hydrogen iodide Solvents: Water ;  0.5 h, reflux
3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide ,  Water ;  72 h, pH 9, 42 °C
3.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  6 h, pH 2 - 3, 0 °C
Referentie
Unnatural D-amino acids as building blocks of new peptidomimetics
Latacz, Gniewomir; et al, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Synthetic Routes 19

Reactievoorwaarden
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
1.2 Solvents: Ethanol
2.1 Reagents: Hydrogen bromide Solvents: Water
3.1 Solvents: Trifluoroacetic acid
4.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referentie
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 20

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  6 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referentie
Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts
, Japan, , ,

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Raw materials

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Preparation Products

(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:97731-02-7)(R)-2-Amino-3-(2-fluorophenyl)propanoic acid
A845744
Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):174.0